Cas no 1999226-97-9 (4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

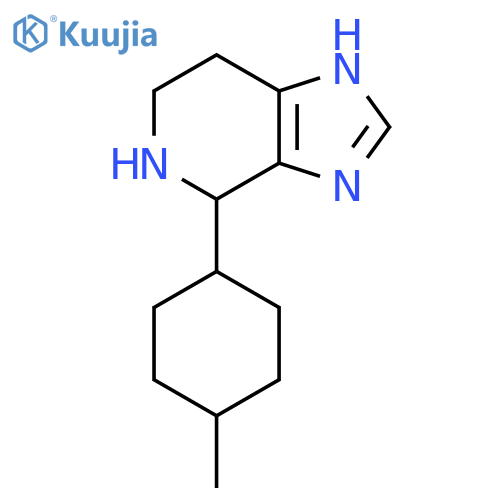

1999226-97-9 structure

商品名:4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 化学的及び物理的性質

名前と識別子

-

- 4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine

- 4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine

- EN300-1075112

- 1999226-97-9

-

- インチ: 1S/C13H21N3/c1-9-2-4-10(5-3-9)12-13-11(6-7-14-12)15-8-16-13/h8-10,12,14H,2-7H2,1H3,(H,15,16)

- InChIKey: NIYGNRVXNAXHRS-UHFFFAOYSA-N

- ほほえんだ: N1CCC2=C(C1C1CCC(C)CC1)N=CN2

計算された属性

- せいみつぶんしりょう: 219.173547683g/mol

- どういたいしつりょう: 219.173547683g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1075112-10.0g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 10g |

$5405.0 | 2023-05-26 | ||

| Enamine | EN300-1075112-5g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 5g |

$3065.0 | 2023-10-28 | |

| Enamine | EN300-1075112-0.25g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 0.25g |

$972.0 | 2023-10-28 | |

| Enamine | EN300-1075112-0.1g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 0.1g |

$930.0 | 2023-10-28 | |

| Enamine | EN300-1075112-0.5g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 0.5g |

$1014.0 | 2023-10-28 | |

| Enamine | EN300-1075112-0.05g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 0.05g |

$888.0 | 2023-10-28 | |

| Enamine | EN300-1075112-1g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 1g |

$1057.0 | 2023-10-28 | |

| Enamine | EN300-1075112-5.0g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 5g |

$3645.0 | 2023-05-26 | ||

| Enamine | EN300-1075112-2.5g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 95% | 2.5g |

$2071.0 | 2023-10-28 | |

| Enamine | EN300-1075112-1.0g |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |

1999226-97-9 | 1g |

$1256.0 | 2023-05-26 |

4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1999226-97-9 (4-(4-methylcyclohexyl)-3H,4H,5H,6H,7H-imidazo4,5-cpyridine) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬